Ethyl 4-(2-phenylethenyl)benzoate
Description
Ethyl 4-(2-phenylethenyl)benzoate is an aromatic ester characterized by a benzoate core substituted with a phenylethenyl group at the para position. This compound belongs to the broader class of alkyl/aryl benzoates, which are widely studied for their diverse applications in materials science, pharmaceuticals, and organic synthesis.
Properties
IUPAC Name |
ethyl 4-(2-phenylethenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGAPDZGPQIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoates
| Compound Name | Substituent Group | Key Properties/Applications | References |
|---|---|---|---|
| Ethyl 4-(2-phenylethenyl)benzoate | 2-Phenylethenyl | π-Conjugation (potential optical applications) | [9] |
| Ethyl 4-(dimethylamino)benzoate | Dimethylamino | High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs | [4] |
| Ethyl 4-[(2-fluorobenzoyl)amino]benzoate | 2-Fluorobenzoylamino | Bioactive intermediate (pharmaceutical synthesis) | [10] |
| Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate | Dimethylcarbamothioylamino | Antitumor activity (crystal structure validated) | [9] |
| Ethyl 2-phenylacetoacetate | Phenylacetoacetate | Synthetic precursor (e.g., ketone derivatives) | [8] |
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin systems compared to methacrylate-based analogs, achieving a 15–20% greater degree of conversion due to enhanced electron-donating effects of the dimethylamino group . In contrast, this compound’s conjugated system may favor photostability or conductivity in polymeric materials.
- Biological Activity: Derivatives like Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate exhibit antitumor properties, validated via crystallographic studies , while sulfonamidobenzamide analogs (e.g., SABA1) show antimicrobial activity (MIC: 0.45–0.9 mM) .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Property | This compound (Inferred) | Ethyl Benzoate (Baseline) | Ethyl 4-(dimethylamino)benzoate |
|---|---|---|---|
| Solubility | Low (nonpolar substituent) | Moderate in organic solvents | High (polar amino group) |
| Melting Point | ~80–100°C (estimated) | -34°C | 92–95°C |
| Reactivity in Resins | Moderate (conjugated system) | N/A | High (accelerated polymerization) |
- Solubility: The phenylethenyl group likely reduces solubility in polar solvents compared to Ethyl 4-(dimethylamino)benzoate, which benefits from the polar dimethylamino group .
- Thermal Stability : Ethyl benzoate derivatives with electron-withdrawing groups (e.g., fluorobenzamido) typically exhibit higher melting points, whereas conjugated systems like the phenylethenyl variant may prioritize thermal stability for material applications .
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